O-Mustard

Catalog No.
S14503995
CAS No.
63918-89-8
M.F
C8H16Cl2OS2
M. Wt
263.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Mustard

CAS Number

63918-89-8

Product Name

O-Mustard

IUPAC Name

1-(2-chloroethylsulfanyl)-2-[2-(2-chloroethylsulfanyl)ethoxy]ethane

Molecular Formula

C8H16Cl2OS2

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C8H16Cl2OS2/c9-1-5-12-7-3-11-4-8-13-6-2-10/h1-8H2

InChI Key

FWVCSXWHVOOTFJ-UHFFFAOYSA-N

solubility

Sulfur mustards, including Agent T (O-Mustard), do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. /Sulfur mustards/
Although sulfur mustards have limited solubility in water at neutral pH, the small quantity that dissolves is reactive. /Sulfur mustards/

Canonical SMILES

C(CSCCCl)OCCSCCCl

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information.

O-Mustard (Agent T; CAS 63918-89-8) is a Schedule 1 organosulfur vesicant and an advanced structural analogue of sulfur mustard (HD). Characterized by its bis(2-chloroethylthioethyl) ether structure, it is primarily procured by authorized defense and forensic laboratories as a high-purity analytical standard [1]. Unlike standard sulfur mustard, O-Mustard exhibits significantly lower volatility and higher environmental persistency, alongside approximately three times the mammalian toxicity [2]. In specialized procurement, it serves as an essential reference material for the development of biomedical verification assays, environmental decontamination protocols, and targeted medical countermeasures against persistent chemical warfare agents.

Substituting standard sulfur mustard (HD) or crude mixtures (Agent HT) for pure O-Mustard compromises both forensic verification and toxicological modeling. In biomedical assays, HD forms standard hydroxyethylthioethyl (HETE) adducts with human serum albumin, failing to replicate the specific hydroxyethylthioethyloxyethylthioethyl (HETEOETE) adducts and intramolecular cross-links generated by Agent T [1]. Furthermore, HD's higher vapor pressure (0.11 mm Hg at 25 °C) makes it an inadequate surrogate for evaluating the environmental persistence and decontamination kinetics of the much less volatile Agent T [2]. Consequently, pure O-Mustard is strictly required for accurate OPCW proficiency testing and the validation of countermeasures targeting high-persistency vesicants.

Biomarker Specificity: Distinct Human Serum Albumin Adduct Formation

For retrospective verification of chemical exposure, O-Mustard generates distinct protein adducts that cannot be modeled using standard sulfur mustard (HD). In vitro human serum albumin (HSA) assays demonstrate that O-Mustard specifically alkylates the Cys34 residue to form a distinct HETEOETE-moiety, while simultaneously generating intramolecular cross-links with glutamic acid residues (e.g., Glu86) [1]. In contrast, standard HD only forms simpler HETE-Cys34 adducts without these specific cross-links. This distinct alkylation profile requires pure O-Mustard standards to calibrate high-resolution mass spectrometry (LC-MS/HR MS) methods for forensic attribution.

Evidence DimensionHSA Cys34 Adduct Structure
Target Compound DataForms HETEOETE-Cys34 adducts and Glu86 cross-links
Comparator Or BaselineSulfur Mustard (HD): Forms simpler HETE-Cys34 adducts
Quantified DifferenceDistinct adduct mass and cross-linking behavior
ConditionsIn vitro human serum albumin (HSA) proteolysis and LC-MS/HR MS analysis

Essential for calibrating forensic assays to unequivocally distinguish Agent T exposure from standard sulfur mustard in biomedical samples.

Environmental Persistency: Vapor Pressure and Volatility

The physical properties of O-Mustard dictate fundamentally different environmental persistence and decontamination requirements compared to standard blister agents. At 25 °C, pure O-Mustard exhibits an extremely low vapor pressure of 3 × 10^-6 mm Hg, making it highly persistent on surfaces and in matrices like hardened cement paste [1]. In direct contrast, standard sulfur mustard (HD) has a vapor pressure of 0.11 mm Hg at 25 °C, rendering it roughly 36,000 times more volatile [2]. This massive difference in volatility means that HD cannot serve as a viable physical surrogate for Agent T when testing the efficacy of advanced sorbents or surface decontamination protocols.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data3 × 10^-6 mm Hg
Comparator Or BaselineSulfur Mustard (HD): 0.11 mm Hg
Quantified Difference~36,000-fold lower volatility for Agent T
ConditionsStandard state (25 °C, 100 kPa)

Forces the use of pure Agent T when validating decontamination technologies designed for highly persistent, low-volatility contact hazards.

Toxicological Potency: Enhanced Mammalian Toxicity

O-Mustard is procured for advanced toxicological screening because its vesicant potency significantly exceeds that of baseline sulfur mustard. Quantitative structure-activity relationship (QSAR) estimates and historical toxicological data indicate that Agent T is approximately three times more toxic than standard HD [1]. This heightened toxicity, coupled with its ability to induce persistent activation of human transient receptor potential (TRPA1) channels, requires researchers to use pure Agent T rather than HD when establishing the upper efficacy limits of novel medical countermeasures or skin protectants.

Evidence DimensionRelative Mammalian Toxicity
Target Compound Data~3x higher toxicity than baseline
Comparator Or BaselineSulfur Mustard (HD): 1x (Baseline toxicity)
Quantified Difference3-fold increase in vesicant potency
ConditionsMammalian toxicity models and TRPA1 channel activation assays

Critical for ensuring that medical countermeasures and barrier creams are tested against the most potent and persistent forms of sulfur mustard analogues.

Forensic Calibration for OPCW Biomedical Verification

Deriving directly from its specific HETEOETE-Cys34 adduct formation, pure O-Mustard is required as an analytical standard in OPCW-designated laboratories. It is used to synthesize reference peptides and calibrate LC-MS/HR MS instruments, enabling the definitive retrospective detection of Agent T exposure in human plasma or serum samples [1].

Validation of Advanced Decontamination Materials

Because of its ultra-low vapor pressure (3 × 10^-6 mm Hg) and resulting environmental persistence, Agent T is the necessary challenge agent for testing next-generation decontamination materials. Researchers use it to evaluate the absorption and degradation kinetics of metal-organic frameworks (MOFs), hydrogels, and reactive surface coatings that must neutralize persistent contact hazards [1].

Screening of TRPA1-Targeted Medical Countermeasures

Driven by its enhanced mammalian toxicity (3x that of HD) and specific protein cross-linking behavior, O-Mustard is utilized in advanced in vitro pharmacological models. It serves as a high-potency benchmark for screening TRPA1 channel antagonists and barrier protectants designed to mitigate severe vesicant-induced tissue damage [1].

Physical Description

This is a chemical weapon related to sulfur mustard (mustard gas) and is expected to react in a similar fashion. See the chemical datasheet for sulfur mustard for more information.

Color/Form

Sulfur mustards are colorless when pure, but are typically yellow to brown oily liquids. /Sulfur mustards/
Sulfur mustards can be clear to yellow or brown when in liquid or solid form. /Sulfur mustards/
Powde

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

262.0019629 g/mol

Monoisotopic Mass

262.0019629 g/mol

Boiling Point

Decomposes
BP: 120 °C at 0.0225 mm Hg; Volatility: 2.8 mg/cu m at 25 °C

Heavy Atom Count

13

Density

1.24 g/mL at 25 °C

Odor

Garlic-like odor

Decomposition

When heated to decomposition it emits very toxic fumes of SOx and Cl-
We include in this review an assessment of the formation, environmental fate, and mammalian and ecotoxicity of chemical warfare (CW) agent degradation products relevant to environmental and occupational health. These parent CW agents include several vesicants: sulfur mustards [undistilled sulfur mustard (H), sulfur mustard (HD), and an HD/agent T mixture (HT)]; nitrogen mustards [ethylbis(2-chloroethyl)amine (HN1), methylbis(2-chloroethyl)amine (HN2), tris(2-chloroethyl)amine (HN3)], and Lewisite; four nerve agents (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX), tabun (GA), sarin (GB), and soman (GD)); and the blood agent cyanogen chloride. The degradation processes considered here include hydrolysis, microbial degradation, oxidation, and photolysis. We also briefly address decontamination but not combustion processes. Because CW agents are generally not considered very persistent, certain degradation products of significant persistence, even those that are not particularly toxic, may indicate previous CW agent presence or that degradation has occurred. Of those products for which there are data on both environmental fate and toxicity, only a few are both environmentally persistent and highly toxic. Major degradation products estimated to be of significant persistence (weeks to years) include thiodiglycol for HD; Lewisite oxide for Lewisite; and ethyl methyl phosphonic acid, methyl phosphonic acid, and possibly S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA 2192) for VX. Methyl phosphonic acid is also the ultimate hydrolysis product of both GB and GD. The GB product, isopropyl methylphosphonic acid, and a closely related contaminant of GB, diisopropyl methylphosphonate, are also persistent. Of all of these compounds, only Lewisite oxide and EA 2192 possess high mammalian toxicity. Unlike other CW agents, sulfur mustard agents (e.g., HD) are somewhat persistent; therefore, sites or conditions involving potential HD contamination should include an evaluation of both the agent and thiodiglycol.

Melting Point

45 °C

UNII

BG8SN2S6WA

Vapor Pressure

3X10-6 mm Hg at 25 °C

Associated Chemicals

Sulfur Mustard Agent HT; 6392-89-8

Wikipedia

O-mustard

Methods of Manufacturing

Synthesis: 1) bis(2-hydroxyethylthioethyl)ether and thionyl chloride; 2) bis(2-mercaptoethyl)ether and vinyl chloride; 3) thiodiglycol and bis(2-hydroxyethyl)sulfide with HCl; 4) thiodiglycol and NaOH and bis(2-chloroethyl)sulfide.

General Manufacturing Information

O-Mustard is listed in the CWC /Chemical Weapons Convention/ Annex on Chemicals under Schedule 1.
/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 1 lists chemicals considered to pose a high risk to the object and purpose of the Convention by virtue of their high potential for use in activities prohibited by the CWC. These chemicals have little or no use for peaceful purposes in commercial or industrial trade. ... Schedule 1 also lists precursor chemicals that may be used in the final single technological stage of production of any of the toxic chemicals listed in the schedule.
Sulfur mustards H/HD and HT are manufactured compounds. They are colorless when pure, but are typically yellow to brown oily liquids with a slight garlic or mustard odor. Agent H contains about 20-30% impurities. The nearly pure substance is called HD. HT is a mixture of 60% HD and 40% of another substance called agent T. They do not dissolve much in water, but dissolve easily in oils, fats, and other solvents. They are stable at ambient temperatures. Sulfur mustards were introduced as chemical warfare agents during World War I. More than a dozen countries have sulfur mustard agents in their chemical arsenals. Destruction of U.S. stockpiles of chemical agents, including sulfur mustards, was mandated by the Chemical Weapons Convention to take place before April 2007.
In the period following World War I and during World War II, a wide variety of sulfur analogues of mustard were investigated and many potent vesicants were discovered. Each had two 2-chloroethyl groups attached to a sulfur atom. Examples of such compounds are 1,2-bis(2-chloroethylthio)ethane (Chemical Agent Symbol Q), ... and bis(2-chloroethylthioethyl) ether (T), ... . It is noteworthy that each 2-chloroethyl group is associated with a separate sulfur atom, not with the same one as for mustard. Both Q and T are more vesicant than mustard, but neither is as volatile. For that reason, neither is as effective by the vapor route.

Analytic Laboratory Methods

In an effort to detect and identify longer chain sulfur vesicant hydrolysis products, capillary column gas chromatography (GC)/mass spectrometry (MS) and GC/MS were used under electron impact (EI) and ammonia chemical impact (ACI) conditions. Using this approach it was possible to characterize the partial and fully hydrolyzed products of 2-chloro-ethyl-(2-chloroethoxy)ethyl-sulfide, bis(2-chloroethylthio)ethane (sesquimustard) and bis((2-chloroethylthio)ethyl)-ether before and after trimethylsilyl derivatization. As part of the third United Nations Conference on Disarmament Technical Group on Instrumentation Round Robin Analytical Exercise, spiked concrete samples which would be typical of those taken during inspection of a military facility were prepared and distributed to evaluate the analytical procedures at several laboratories. HQ and HT, two munitions grade mustard formulations which contained mainly mustard and sesquimustard, and mustard and bis((2-dichloroethylthio)ethyl)-ether were hydrolyzed to characterize the principal hydrolysis products of these munitions samples. In general, the data obtained from EI lacked significant molecular ion information but those obtained during ACI contained useful molecular ion information.
Capillary column gas chromatography ammonia and deuterated ammonia chemical ionization (CI) mass spectrometry (MS) was shown to be a highly specific technique for detecting and identifying three long chain sulfur vesicants: 2-chloroethyl(2-chloroethoxy)ethyl-sulfide, sesquimustard and bis((2-chloroethylthio)ethyl)ether. Each of the vesicants exhibited significant pseudo molecular ions and structurally significant CI fragmentation ions during capillary column gas chromatography ammonia CI-MS analysis. Deuterated ammonia CI data were acquired for all three compounds to confirm the identity of two unusual CI fragmentation ions. This approach was demonstrated during the analysis of contaminated painted panels as a part of a round robin verification exercise. CI data obtained during this exercise complemented the electron impact (EI) data obtained for sesquimustard and bis(2-chloroethylthio)ethyl)ether and the specificity of the technique enabled the confirmation of 2-chloroethyl(2-chloroethoxy)ethyl-sulfide, a compound masked by the presence of hydrocarbons during EI-MS analysis of the painted panel extracts. The CI data provided were sufficient for the detection and confirmation of three long chain sulfur vesicants controlled under the proposed United Nations Chemical Weapons Convention.

Dates

Last modified: 08-10-2024

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